(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone
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Description
(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone is a useful research compound. Its molecular formula is C26H29N7O3 and its molecular weight is 487.564. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a triazolo[4,5-d]pyrimidine core have been reported to inhibit various enzymes and receptors . For instance, some derivatives have been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . Another study reported that certain [1,2,3]triazolo[4,5-d]pyrimidine derivatives potently inhibited USP28, a deubiquitinating enzyme .
Mode of Action
Similar compounds have been found to interact with their targets by binding to the active site, thereby inhibiting the target’s function . For instance, certain [1,2,3]triazolo[4,5-d]pyrimidine derivatives were found to bind to USP28, inhibiting its function .
Biochemical Pathways
Based on the reported targets of similar compounds, it can be inferred that the compound may affect pathways related to cell cycle regulation and protein degradation .
Pharmacokinetics
In silico admet studies of similar compounds have suggested suitable pharmacokinetic properties .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, notably CDK2, a cyclin-dependent kinase . It has been synthesized as a potential inhibitor of CDK2, a key component in cell proliferation . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Cellular Effects
(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone has shown significant effects on various types of cells. It has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . The compound influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
The compound exerts its effects at the molecular level through several mechanisms. It binds to the active site of CDK2, inhibiting its activity and thus affecting cell cycle progression . This binding interaction involves essential hydrogen bonding with Leu83 in the CDK2 active site .
Properties
IUPAC Name |
[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O3/c1-4-35-21-11-7-20(8-12-21)33-25-23(29-30-33)24(27-17-28-25)31-13-15-32(16-14-31)26(34)19-5-9-22(10-6-19)36-18(2)3/h5-12,17-18H,4,13-16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOVJDWBBSNVJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)OC(C)C)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.